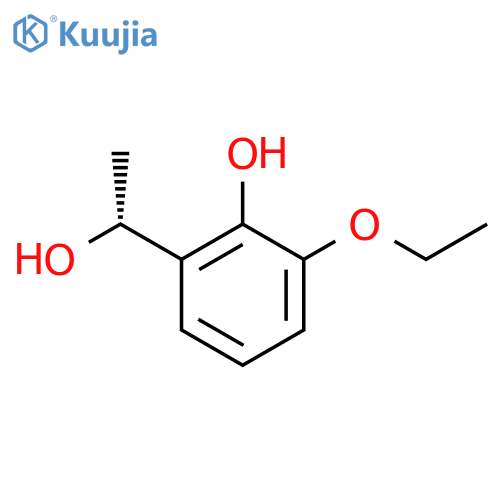

Cas no 1932099-12-1 (2-ethoxy-6-(1R)-1-hydroxyethylphenol)

2-ethoxy-6-(1R)-1-hydroxyethylphenol 化学的及び物理的性質

名前と識別子

-

- 2-ethoxy-6-(1R)-1-hydroxyethylphenol

- 1932099-12-1

- EN300-1858953

- 2-ethoxy-6-[(1R)-1-hydroxyethyl]phenol

-

- インチ: 1S/C10H14O3/c1-3-13-9-6-4-5-8(7(2)11)10(9)12/h4-7,11-12H,3H2,1-2H3/t7-/m1/s1

- InChIKey: GRQYWENHKJNATA-SSDOTTSWSA-N

- ほほえんだ: O(CC)C1=CC=CC(=C1O)[C@@H](C)O

計算された属性

- せいみつぶんしりょう: 182.094294304g/mol

- どういたいしつりょう: 182.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-ethoxy-6-(1R)-1-hydroxyethylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1858953-10.0g |

2-ethoxy-6-[(1R)-1-hydroxyethyl]phenol |

1932099-12-1 | 10g |

$4852.0 | 2023-06-02 | ||

| Enamine | EN300-1858953-0.05g |

2-ethoxy-6-[(1R)-1-hydroxyethyl]phenol |

1932099-12-1 | 0.05g |

$948.0 | 2023-09-18 | ||

| Enamine | EN300-1858953-5.0g |

2-ethoxy-6-[(1R)-1-hydroxyethyl]phenol |

1932099-12-1 | 5g |

$3273.0 | 2023-06-02 | ||

| Enamine | EN300-1858953-1g |

2-ethoxy-6-[(1R)-1-hydroxyethyl]phenol |

1932099-12-1 | 1g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1858953-0.5g |

2-ethoxy-6-[(1R)-1-hydroxyethyl]phenol |

1932099-12-1 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1858953-1.0g |

2-ethoxy-6-[(1R)-1-hydroxyethyl]phenol |

1932099-12-1 | 1g |

$1129.0 | 2023-06-02 | ||

| Enamine | EN300-1858953-5g |

2-ethoxy-6-[(1R)-1-hydroxyethyl]phenol |

1932099-12-1 | 5g |

$3273.0 | 2023-09-18 | ||

| Enamine | EN300-1858953-10g |

2-ethoxy-6-[(1R)-1-hydroxyethyl]phenol |

1932099-12-1 | 10g |

$4852.0 | 2023-09-18 | ||

| Enamine | EN300-1858953-0.25g |

2-ethoxy-6-[(1R)-1-hydroxyethyl]phenol |

1932099-12-1 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1858953-0.1g |

2-ethoxy-6-[(1R)-1-hydroxyethyl]phenol |

1932099-12-1 | 0.1g |

$993.0 | 2023-09-18 |

2-ethoxy-6-(1R)-1-hydroxyethylphenol 関連文献

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

2-ethoxy-6-(1R)-1-hydroxyethylphenolに関する追加情報

Introduction to 2-ethoxy-6-(1R)-1-hydroxyethylphenol (CAS No. 1932099-12-1)

2-ethoxy-6-(1R)-1-hydroxyethylphenol, identified by its Chemical Abstracts Service (CAS) number 1932099-12-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a phenolic backbone with ethoxy and hydroxyethyl substituents, has garnered attention due to its structural complexity and potential biological activities. The stereochemical configuration at the chiral center (1R) further enhances its uniqueness, making it a subject of extensive research in drug discovery and development.

The structural framework of 2-ethoxy-6-(1R)-1-hydroxyethylphenol consists of a benzene ring substituted with an ethoxy group at the 2-position and a (1R)-1-hydroxyethyl group at the 6-position. This arrangement imparts specific electronic and steric properties, which are critical for its interaction with biological targets. The presence of both hydroxyl and ethoxy groups suggests potential roles in hydrogen bonding, solubility modulation, and metabolic stability—key factors in the design of bioactive molecules.

In recent years, there has been growing interest in phenolic derivatives due to their diverse pharmacological properties. Studies have demonstrated that compounds with similar structural motifs exhibit anti-inflammatory, antioxidant, and antimicrobial activities. The hydroxyl group in 2-ethoxy-6-(1R)-1-hydroxyethylphenol is particularly noteworthy, as it is a common pharmacophore in natural products and synthetic drugs. The ethoxy substituent may influence the compound's lipophilicity and binding affinity to biological receptors.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies suggest that 2-ethoxy-6-(1R)-1-hydroxyethylphenol may interact with enzymes and receptors involved in metabolic pathways relevant to chronic diseases. For instance, preliminary simulations indicate potential binding to cytochrome P450 enzymes, which are crucial in drug metabolism. This finding aligns with the increasing focus on developing selective modulators of these enzymes for therapeutic purposes.

The stereochemistry of 2-ethoxy-6-(1R)-1-hydroxyethylphenol is another area of active investigation. The (1R) configuration at the chiral center can significantly affect the compound's biological activity by influencing its conformational preferences and interactions with chiral biological targets. Such stereochemical control is essential in pharmaceutical development, where enantiomers often exhibit markedly different pharmacological profiles. Research into stereoselective synthesis methods for this compound has opened new avenues for optimizing its therapeutic potential.

Experimental studies have begun to explore the pharmacokinetic properties of 2-ethoxy-6-(1R)-1-hydroxyethylphenol. Initial pharmacokinetic profiling suggests moderate oral bioavailability and reasonable metabolic stability, which are favorable characteristics for drug candidates. Additionally, the compound's solubility profile appears promising for formulation development, particularly when considering routes of administration beyond oral delivery. These attributes make it an attractive candidate for further preclinical evaluation.

The synthesis of 2-ethoxy-6-(1R)-1-hydroxyethylphenol presents both challenges and opportunities for chemists. Traditional synthetic routes involve multi-step organic transformations, including functional group interconversions and stereochemical manipulations. However, recent innovations in synthetic methodologies have streamlined these processes, making large-scale production more feasible. Techniques such as asymmetric hydrogenation and enzymatic resolutions have been employed to achieve high enantiomeric purity efficiently.

In conclusion, 2-ethoxy-6-(1R)-1-hydroxyethylphenol (CAS No. 1932099-12-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity and favorable pharmacokinetic properties, position it as a valuable compound for drug discovery programs targeting various therapeutic areas. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of novel therapeutic agents.

1932099-12-1 (2-ethoxy-6-(1R)-1-hydroxyethylphenol) 関連製品

- 116763-69-0((2-aminoethyl)bis(2-methoxyethyl)amine)

- 1807057-39-1(Ethyl 3-cyano-5-mercapto-4-methylphenylacetate)

- 896686-47-8(3-{(2-fluorophenyl)methylsulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione)

- 2680770-47-0(6-Chloro-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)

- 1368695-96-8(2-(3,4-difluorophenyl)-2-methylpropan-1-amine)

- 1017456-61-9(1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid)

- 2228728-87-6(3,3-difluoro-1-(pentafluorophenyl)cyclobutylmethanamine)

- 2229475-37-8(tert-butyl N-1-(1H-indol-6-yl)-2-oxoethylcarbamate)

- 64068-76-4(2-Bromo-1-(4-octylphenyl)-ethanone)

- 2680821-61-6(2-(1-acetylazetidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid)